hERG Channel Binding Affinity
A critical differentiator for any compound intended for systemic use is its cardiac safety profile, specifically its potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and arrhythmias. In a binding assay measuring displacement of a radiolabeled ligand from human ERG expressed in HEK cells, 3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane exhibited an IC50 of 25,100 nM (25.1 µM) [1]. This value provides a quantifiable baseline for its hERG liability and is a key selection criterion compared to other development candidates.
| Evidence Dimension | hERG potassium channel binding affinity |
|---|---|
| Target Compound Data | IC50 = 25,100 nM |
| Comparator Or Baseline | N/A (Single-point data; no direct comparator identified in the same assay system) |
| Quantified Difference | N/A |
| Conditions | Displacement of 3,7-Bis[2-(4-nitro[3,5-3H]phenyl)ethyl]-3,7-diazabicyclo[3.3.1]nonane from human ERG expressed in HEK cells after 3 hrs by TopCount. |
Why This Matters
This data point provides a quantitative measure of a known off-target liability, allowing scientists to assess the compound's suitability for applications where a clean cardiac profile is paramount.
- [1] BindingDB Entry for Ligand ID: BDBM50153595. Affinity Data for ERG (human) expressed in HEK cells. View Source
